2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline
Description
2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-nitrophenyl group at position 5 and an aniline moiety at position 2. For example, similar 1,3,4-oxadiazoles are synthesized by reacting carboxylic acid derivatives with hydrazines or via reactions involving (N-isocyanimino)triphenylphosphorane .
Properties
CAS No. |
88185-04-0 |
|---|---|
Molecular Formula |
C14H10N4O3 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C14H10N4O3/c15-12-4-2-1-3-11(12)14-17-16-13(21-14)9-5-7-10(8-6-9)18(19)20/h1-8H,15H2 |
InChI Key |
DHJDQZCHDBCIRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-nitrobenzoic acid hydrazide with aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products Formed
Reduction: 2-[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Coupling: Biaryl derivatives with diverse functional groups.
Scientific Research Applications
2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline in biological systems involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key proteins such as AKT serine/threonine kinase 1 (AKT1), SRC proto-oncogene, non-receptor tyrosine kinase (SRC), and epidermal growth factor receptor (EGFR) . These interactions can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
NMR and IR Spectroscopy
- NMR Signatures: The aniline proton (NH₂) typically resonates at δ 5.5–6.0 ppm in ¹H NMR, while aromatic protons appear between δ 7.0–8.5 ppm. The 4-nitrophenyl group introduces deshielding effects, shifting aromatic protons downfield compared to analogs with electron-donating substituents .
- IR Absorptions: Strong C=N and C-O stretching vibrations at 1600–1650 cm⁻¹ and 1250–1300 cm⁻¹, respectively. The nitro group exhibits asymmetric and symmetric stretching at ~1520 cm⁻¹ and ~1350 cm⁻¹ .
Thermal Stability
Melting points vary with substituent bulk and polarity. For instance, the naphthyl-substituted derivative (3aj) shows a higher melting point (209–211°C) due to increased π-π stacking interactions, whereas the 4-chlorophenyl analog (3ag) melts at 181–183°C .
Biological Activity
2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The oxadiazole ring, combined with the nitrophenyl substituent, contributes to its potential as an antimicrobial, anticancer, and anti-inflammatory agent. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Molecular Information
- IUPAC Name: 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline
- Molecular Formula: C13H10N4O3
- Molecular Weight: 258.24 g/mol
- CAS Number: 790232-40-5
Anticancer Activity
Numerous studies have reported the anticancer properties of oxadiazole derivatives, including 2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline. The compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 0.65 | Induction of apoptosis and cell cycle arrest at G0-G1 |
| HeLa (cervical cancer) | 2.41 | Disruption of cellular machinery affecting DNA replication |
| PANC-1 (pancreatic) | 1.82 | Inhibition of carbonic anhydrase activity |
Research indicates that the presence of the nitrophenyl group enhances the compound's reactivity and biological efficacy compared to similar compounds lacking this substituent .
Antimicrobial Activity
The antimicrobial potential of 2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline has also been investigated. Compounds containing oxadiazole rings are known for their ability to disrupt microbial cell walls:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have been noted in several studies. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX):
| Inflammatory Model | Effect |
|---|---|
| Carrageenan-induced edema | Significant reduction in paw swelling |
| LPS-induced inflammation | Decreased levels of TNF-alpha and IL-6 |
In vitro assays have demonstrated that the compound can effectively reduce inflammation markers in cell cultures .
Case Studies
- Study on Anticancer Effects : A study evaluated the effects of various oxadiazole derivatives on cancer cell lines and found that compounds with electron-withdrawing groups like nitro exhibited enhanced cytotoxicity. The mechanism was linked to apoptosis induction through mitochondrial pathways .
- Antimicrobial Efficacy Assessment : Another research focused on the antimicrobial properties of oxadiazole derivatives against resistant strains of bacteria. The study concluded that modifications at the phenyl position significantly affected antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
